molecular formula C16H14OS B8379585 Benzo[b]thiophen-7-yl-p-tolylmethanol

Benzo[b]thiophen-7-yl-p-tolylmethanol

Cat. No.: B8379585
M. Wt: 254.3 g/mol
InChI Key: FMOAXTYMMBCVAI-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-7-yl-p-tolylmethanol is a substituted benzo[b]thiophene derivative featuring a hydroxymethyl (-CH2OH) group bridging the benzo[b]thiophene core and a p-tolyl (4-methylphenyl) moiety. This structure combines aromatic heterocyclic and aryl components, which are common in pharmaceuticals and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

1-benzothiophen-7-yl-(4-methylphenyl)methanol

InChI

InChI=1S/C16H14OS/c1-11-5-7-12(8-6-11)15(17)14-4-2-3-13-9-10-18-16(13)14/h2-10,15,17H,1H3

InChI Key

FMOAXTYMMBCVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC3=C2SC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) Key Differences: Incorporates a propanol chain with a piperazine substituent, unlike the direct hydroxymethyl-p-tolyl linkage in the target compound. Impact: The piperazine group introduces basicity and hydrogen-bonding capacity, which may enhance receptor binding in pharmacological contexts. Physical Data: Melting point (148–149°C), IR peaks for O-H (3350 cm⁻¹), and aromatic C-H (3060 cm⁻¹) .
  • 5,6-Dimethyl-4-phenyl-7-(thiophen-2-yl)benzo[b]thiophene (18)

    • Key Differences : Lacks a hydroxymethyl group; instead, it features methyl, phenyl, and thiophene substituents.
    • Impact : The thiophene and phenyl groups enhance π-conjugation, which could improve charge-transfer properties in materials applications. The absence of polar groups reduces solubility in aqueous media compared to the target compound .
    • Physical Data : Melting point (143–144°C), HRMS m/z 321.0778 [M+H]⁺ .

Substituent Position and Electronic Effects

  • Benzo[b]thiophene-2-carboxaldehyde ()
    • Key Differences : Substituted with an aldehyde (-CHO) at position 2 instead of a hydroxymethyl-p-tolyl group at position 5.
    • Impact : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). The p-tolyl group in the target compound may sterically hinder reactions at the benzene ring while enhancing lipophilicity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Functional Groups Notable Spectral Data (IR/NMR) Reference
Benzo[b]thiophen-7-yl-p-tolylmethanol C16H14OS 7-(p-tolylmethanol) N/A -OH, -CH2-Ph-CH3 N/A N/A
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-... C22H26N2O3S 2-propanol, 4-arylpiperazine 148–149 -OH, -OCH3 IR: 3350 (O-H), 3060 (C-H Ar)
5,6-Dimethyl-4-phenyl-7-(thiophen-2-yl)... C20H16S2 4-Ph, 7-thiophene, 5,6-diMe 143–144 None (aromatic) HRMS: 321.0778 [M+H]⁺
Benzo[b]thiophene-2-carboxaldehyde C9H6OS 2-CHO N/A -CHO N/A
7f (Propanone derivative) C20H19N3O3S 2-propanone, 4-nitrophenylpiperazine 138–141 -CO-, -NO2 IR: 1680 (C=O), 1520 (NO2)

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